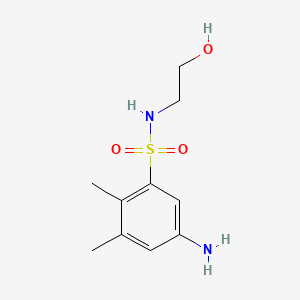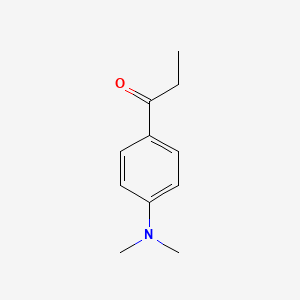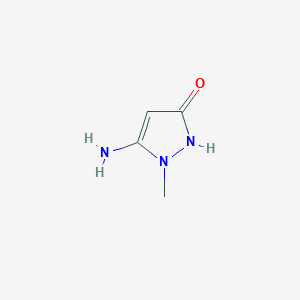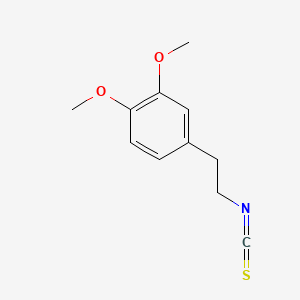
3,4-Dimethoxyphenethyl isothiocyanate
説明
Synthesis Analysis
The synthesis of related compounds often involves multi-step chemical reactions starting from basic organic molecules. For example, the synthesis of 3,4-dimethoxythiophene, a structurally related compound, has been demonstrated through the reaction of 3,4-dibromothiophene with sodium methoxide, followed by a reaction with glycol to yield 3,4-ethylenedioxythiophene (EDOT), achieving a total yield of up to 45% (Liu Yi-liu, 2009). This process illustrates the complex nature of synthesizing such compounds, highlighting the importance of precise conditions and reactants.
Molecular Structure Analysis
The molecular structure of compounds closely related to 3,4-dimethoxyphenethyl isothiocyanate showcases a variety of bonding patterns and geometries. For instance, compounds with dimethoxyphenyl groups exhibit specific electronic and spatial configurations that influence their reactivity and physical properties. Structural analyses, such as X-ray crystallography, provide detailed insights into the molecular geometry, confirming the positions and orientations of atoms within the molecule, as seen in studies of similar compounds (B. Shinkre et al., 2008).
Chemical Reactions and Properties
Chemical reactions involving 3,4-dimethoxyphenethyl isothiocyanate and its analogues can vary widely, encompassing a range of substitution reactions, polymerizations, and electrochemical processes. These reactions often lead to the formation of new compounds with distinct properties and potential applications. For example, the electrochemical and optical properties of poly(3-methylthiophenes) synthesized from dimethyl bithiophene demonstrate the influence of substituents on the material's conductivity and photophysical behavior (C. Arbizzani et al., 1992).
科学的研究の応用
1. Chromatographic Analysis
A study by Narasimhachari, Plaut, and Leiner (1972) detailed a method for the separation and quantitative determination of 3,4-dimethoxyphenethylamine as the isothiocyanate derivative. This method proved sensitive for qualitative identification and quantitative determination using thin-layer chromatography, highlighting its utility in analytical chemistry (Narasimhachari, Plaut, & Leiner, 1972).
2. Conductive and Magnetic Properties
Research conducted by Zotti, Zecchin, Schiavon, and Groenendaal (2000) explored the conductive and magnetic properties of poly(3,4-dimethoxythiophene). The study found unique solvatoconductive properties in these materials, indicating potential applications in the development of novel conductive polymers (Zotti et al., 2000).
3. Organic Semiconductor Applications
A 2011 study by Kashiki, Kohara, Osaka, Miyazaki, and Takimiya synthesized and characterized benzo[1,2-b:3,4-b':5,6-b'']trithiophene oligomers, including dimers and hexamers, for potential use as organic semiconductors. This work highlights the applicability of 3,4-dimethoxyphenethyl isothiocyanate derivatives in the field of organic electronics (Kashiki et al., 2011).
4. Spectroscopic and Electrochemical Properties
A study by Arıcan, Arıcı, Uğur, Erdoğmuş, and Koca (2013) examined metallophthalocyanine complexes substituted with 3,4-(dimethoxyphenylthio) moieties. The study revealed significant insights into the spectroscopic and electrochemical properties of these complexes, suggesting their utility in various applications, including catalysis and sensing technologies (Arıcan et al., 2013).
5. Antimicrobial Activity
Wujec, Stefanska, Siwek, and Tatarczak (2009) investigated the synthesis of new derivatives of thiosemicarbazides and 1,2,4-triazoline-5-thione, starting with the hydrazide of 3,4-dimethoxyphenylacetic acid. This research demonstrated the potential antimicrobial activity of these compounds, opening avenues for their use in medical research (Wujec et al., 2009).
Safety And Hazards
3,4-Dimethoxyphenethyl isothiocyanate is considered hazardous. It is harmful if swallowed, in contact with skin, or if inhaled. It causes skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include wearing protective gloves, eye protection, face protection, and avoiding breathing dust, fume, gas, mist, vapors, or spray .
特性
IUPAC Name |
4-(2-isothiocyanatoethyl)-1,2-dimethoxybenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO2S/c1-13-10-4-3-9(5-6-12-8-15)7-11(10)14-2/h3-4,7H,5-6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHYFLDWHIVKQLS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCN=C=S)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30176106 | |
| Record name | 3,4-Dimethoxyphenethyl isothiocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30176106 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,4-Dimethoxyphenethyl isothiocyanate | |
CAS RN |
21714-25-0 | |
| Record name | 3,4-Dimethoxyphenethyl isothiocyanate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021714250 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3,4-Dimethoxyphenethyl isothiocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30176106 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 21714-25-0 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




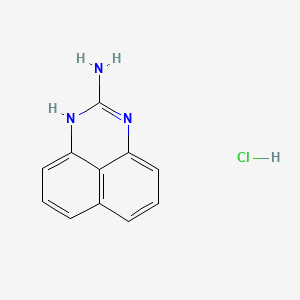
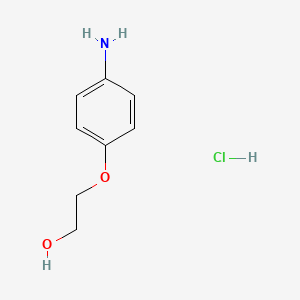

![2-amino-1H-benzo[d]imidazole-5-carbonitrile](/img/structure/B1266769.png)
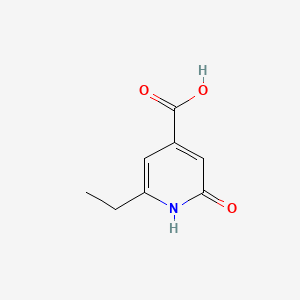
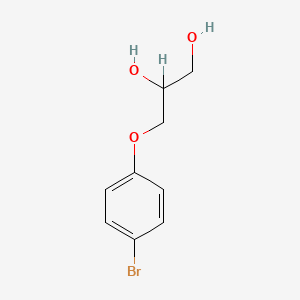

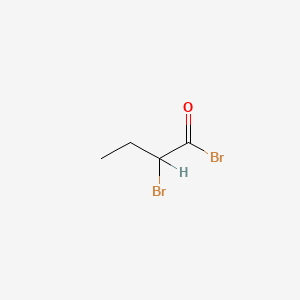
![Spiro[12H-benzo[a]xanthene-12,1'(3'H)-isobenzofuran]-3'-one, 9-(diethylamino)-](/img/structure/B1266780.png)
